8-Bromo-1,6-naphthyridin-2-amine
Description
8-Bromo-1,6-naphthyridin-2-amine is a halogenated heterocyclic compound featuring a bromine atom at the 8-position and an amino group (-NH₂) at the 2-position of the 1,6-naphthyridine scaffold. The bromine atom enhances electrophilic substitution reactions due to its electron-withdrawing effect, while the amino group facilitates hydrogen bonding and nucleophilic interactions .
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
8-bromo-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H,(H2,10,12) |
InChI Key |
DSKYYPPTFGPHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of 8-Bromo-1,6-naphthyridin-2-amine may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 8-Bromo-1,6-naphthyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 8-Bromo-1,6-naphthyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, derivatives of 8-Bromo-1,6-naphthyridin-2-amine are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridin-2-amine and its derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The naphthyridine core can intercalate with DNA or inhibit enzymes by occupying the active site.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₆BrN₃
- Molecular Weight : 238.06 g/mol
- Reactivity: The bromine at position 8 acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group at position 2 enables functionalization via alkylation or acylation .
Comparison with Similar Compounds
Structural Analogues in the 1,6-Naphthyridine Family
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Positional Isomerism: The placement of bromine and amino groups significantly alters reactivity. For example, 8-Bromo-1,6-naphthyridin-2-amine undergoes Suzuki coupling at the 8-position, whereas its 5-amino isomer (8-Bromo-1,6-naphthyridin-5-amine) may favor nucleophilic aromatic substitution at the 5-position .
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., 8-Chloro-1,6-naphthyridin-2-amine) enhance its leaving-group ability in metal-catalyzed reactions .
Functional Group Variations
- 8-Bromo-1,6-naphthyridin-2(1H)-one: Replacing the amino group with a ketone at position 2 reduces hydrogen-bonding capacity but increases electrophilicity, making it suitable for condensation reactions .
- 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine : A saturated derivative with a benzyl group; exhibits distinct pharmacokinetics due to increased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
